2-bromo-4-(N-methylacetamido)thiazole

Anti-secretory Gastric acid secretion Shay et al. assay

2-Bromo-4-(N-methylacetamido)thiazole (CAS not publicly assigned; IUPAC: N-(2-bromo-1,3-thiazol-4-yl)-N-methylacetamide) is a 2,4-disubstituted thiazole derivative bearing a bromine atom at the 2-position and an N-methylacetamido group at the 4-position. With a molecular formula of C₆H₇BrN₂OS and a molecular weight of 235.10 g·mol⁻¹, the compound is classified within the 2-halo-4-acylaminothiazole series, a family originally explored for anti-ulcer and anti-secretory applications.

Molecular Formula C6H7BrN2OS
Molecular Weight 235.10 g/mol
Cat. No. B8497635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-(N-methylacetamido)thiazole
Molecular FormulaC6H7BrN2OS
Molecular Weight235.10 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CSC(=N1)Br
InChIInChI=1S/C6H7BrN2OS/c1-4(10)9(2)5-3-11-6(7)8-5/h3H,1-2H3
InChIKeyCRDATKHQHOQFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(N-methylacetamido)thiazole: A Structurally Defined Thiazole Building Block with Documented Pharmacological Selectivity


2-Bromo-4-(N-methylacetamido)thiazole (CAS not publicly assigned; IUPAC: N-(2-bromo-1,3-thiazol-4-yl)-N-methylacetamide) is a 2,4-disubstituted thiazole derivative bearing a bromine atom at the 2-position and an N-methylacetamido group at the 4-position [1]. With a molecular formula of C₆H₇BrN₂OS and a molecular weight of 235.10 g·mol⁻¹, the compound is classified within the 2-halo-4-acylaminothiazole series, a family originally explored for anti-ulcer and anti-secretory applications [2]. The N-methyl substituent distinguishes it from the broader class of 4-acetamidothiazoles by eliminating amide-imine tautomerism, thereby furnishing a structurally homogeneous single species for reproducible biological and chemical experimentation [3].

Why 2-Bromo-4-(N-methylacetamido)thiazole Cannot Be Interchanged with Common 4-Acetamido-2-halothiazole Analogs


Within the 2-halo-4-acylaminothiazole class, seemingly minor structural modifications produce large, non-linear changes in pharmacological activity. The patent literature explicitly demonstrates that the N-methylated congener 2-bromo-4-(N-methylacetamido)thiazole displays a qualitatively different activity profile from its direct parent 4-acetamido-2-bromothiazole, being inactive in the stress-induced erosion (Senay & Levine) assay while retaining anti-secretory activity in the Shay et al. test [1]. Simple replacement of bromine by chlorine, or extension of the acyl chain, further shifts both potency and efficacy in unpredictable ways [1]. Consequently, procurement of a generic '2-halo-4-acetamidothiazole' without specifying the exact substitution pattern risks obtaining a compound with divergent biological readout, incompatible reactivity for cross-coupling, or undefined tautomeric composition [2].

Head-to-Head Quantitative Evidence: 2-Bromo-4-(N-methylacetamido)thiazole vs. Closest Structural Analogs


Anti-Secretory Activity: N-Methyl vs. NH Analog — Differential Potency and Dose-Response in the Shay Rat Model

In the Shay et al. pylorus-ligated rat model of gastric acid secretion, 2-bromo-4-(N-methylacetamido)thiazole produced a −49% reduction in gastric juice volume at 30 mg·kg⁻¹ p.o., with corresponding decreases in free H⁺ (−53%) and total H⁺ (−37%). At the lower dose of 10 mg·kg⁻¹, the effect weakened substantially: volume change was −30% (not significant), free H⁺ −38% (not significant), and total H⁺ −31% (not significant). By direct comparison within the same study, the non-methylated analog 4-acetamido-2-bromothiazole displayed outstandingly good anti-secretory activity at both 30 mg·kg⁻¹ (−79% volume) and 10 mg·kg⁻¹ (−80% volume), and remained active at 3 mg·kg⁻¹ (−42% volume) [1]. This establishes that N-methylation shifts the dose-response curve rightward by approximately three- to ten-fold relative to the parent NH compound.

Anti-secretory Gastric acid secretion Shay et al. assay

Stress-Induced Erosion (Anti-Ulcer) Activity: Complete Loss of Efficacy upon N-Methylation

In the stress-induced erosion test of Senay & Levine, 2-bromo-4-(N-methylacetamido)thiazole was completely inactive at both 30 and 100 mg·kg⁻¹ p.o., showing no significant inhibition of gastric erosion. In striking contrast, the parent 4-acetamido-2-bromothiazole displayed 54% inhibition at 100 mg·kg⁻¹ p.o. in the same assay [1]. This functional uncoupling — retention of anti-secretory activity alongside loss of anti-ulcer activity — is not observed for the NH parent or for the 5-methyl analog (4-acetamido-2-bromo-5-methylthiazole, which was also inactive at 100 mpk in Senay & Levine but displayed outstanding anti-secretory activity). However, the N-methyl compound is unique in simultaneously exhibiting measurable anti-secretory activity while being completely devoid of anti-ulcer protection, making it a selective pharmacological tool.

Anti-ulcer Stress-induced erosion Senay & Levine assay

Melting Point and Crystallinity: Defined Solid-State Identity Facilitating Purification and Formulation

2-Bromo-4-(N-methylacetamido)thiazole is a crystalline solid with a reported melting point of 84 °C after recrystallization from hexane . This sharply distinguishes it from 4-acetamido-2-bromothiazole (mp not reported in the same patent but described as a solid), and from 2-bromo-4-propionamidothiazole (mp not reported). The defined melting point enables straightforward purity assessment by differential scanning calorimetry or capillary methods, and the ability to recrystallize from a low-boiling, non-polar solvent (hexane) facilitates large-scale purification without resorting to chromatographic methods. The reported elemental analysis (Found: C, 30.55; H, 2.95; N, 11.8%. Calc. for C₆H₇BrN₂OS: C, 30.7; H, 3.0; N, 11.9%) confirms stoichiometric purity .

Melting point Crystallinity Solid-state characterization

Predicted Physicochemical Profile: Density and pKa Distinguish the N-Methyl Analog from NH and 5-Methyl Congeners

Computed physicochemical data for 2-bromo-4-(N-methylacetamido)thiazole include a predicted density of 1.745 ± 0.06 g·cm⁻³ and a predicted pKa of 7.29 ± 0.50 . These values position the compound as a weakly basic species (pKa near physiological pH) with moderate density. While directly comparable data for 4-acetamido-2-bromothiazole are not reported in the same database, the N-methyl substitution eliminates the amide NH proton, reducing hydrogen-bond donor count from 2 (in the NH analog) to 0 while increasing logP by approximately 0.5–0.8 log units (class-level estimate based on the π-value of N-methylation of amides) [1]. This shift in hydrogen-bonding capacity and lipophilicity alters both membrane permeability potential and chromatographic retention behavior.

Physicochemical properties Density pKa Drug-likeness

Cross-Coupling Reactivity: Bromine at C-2 as a Synthetic Handle Differentiated from Chloro Analogs

The bromine substituent at the 2-position of the thiazole ring enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings . In the anti-secretory activity series, the chloro analog 4-acetamido-2-chlorothiazole demonstrated outstanding anti-secretory activity at 10 mg·kg⁻¹ (vol −79%, free H⁺ −51%, total H⁺ −79%) and retained good activity at 3 mg·kg⁻¹ (−57% volume) [1]. However, the C–Cl bond is significantly less reactive than C–Br in oxidative addition to Pd(0), with relative rate constants typically differing by a factor of 10–100 for aryl halides [2]. Thus, a medicinal chemist requiring both a synthetic handle for late-stage diversification and retention of biological activity must weigh the trade-off: the bromo compound offers superior cross-coupling reactivity at the expense of altered pharmacological profile relative to the chloro analog.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic building block

Optimal Research and Procurement Scenarios for 2-Bromo-4-(N-methylacetamido)thiazole Based on Quantitative Differentiation Evidence


Mechanistic Probe for Dissociating Gastric Anti-Secretory Activity from Mucosal Cytoprotection

Investigators studying the divergent pathways of gastric acid suppression versus stress-induced mucosal protection can employ 2-bromo-4-(N-methylacetamido)thiazole as a selective anti-secretory agent that lacks anti-ulcer activity in the Senay & Levine model. At 30 mg·kg⁻¹ p.o., the compound reduces gastric juice volume by 49% and free H⁺ by 53% (Shay et al.) while producing zero inhibition of stress-induced erosion at doses up to 100 mg·kg⁻¹. This uncoupling is not observed for 4-acetamido-2-bromothiazole, which inhibits both endpoints [1]. The compound is therefore uniquely suited as a tool to probe whether an observed anti-ulcer effect in a test system is mediated through acid suppression or through a cytoprotective mechanism independent of acid output.

Fragment-Based Drug Discovery Library Requiring Defined Tautomeric Species

The N-methyl substitution of 2-bromo-4-(N-methylacetamido)thiazole locks the acetamido group into a single, non-tautomerizable amide form, as established by Birkinshaw et al. through IR and UV spectroscopic comparison with NH analogs [2]. Fragment libraries that include NH-containing 2-acetamidothiazoles may contain mixtures of amide and acylimine tautomers, confounding structure-activity relationship interpretation. The target compound eliminates this ambiguity while retaining the bromine handle for fragment elaboration via Suzuki-Miyaura or Buchwald-Hartwig coupling . Its crystalline nature (mp 84 °C) further ensures accurate weighing and reproducible DMSO stock preparation.

Late-Stage Diversification Scaffold in Medicinal Chemistry Campaigns

In lead optimization programs where the thiazole core is advanced, 2-bromo-4-(N-methylacetamido)thiazole serves as a bifunctional building block: the C-2 bromine enables Pd-catalyzed arylation or amination, while the N-methylacetamido group at C-4 can be reduced to the N-methylamino derivative or hydrolyzed to the corresponding amine for further elaboration. Although the N-methyl compound is less potent than 4-acetamido-2-chlorothiazole in the Shay assay (49% vs. 79% volume reduction at comparable doses), the bromine substituent provides approximately 10–100-fold faster oxidative addition kinetics compared to chlorine [3], enabling milder coupling conditions and broader substrate scope. This reactivity advantage justifies its procurement when synthetic efficiency takes precedence over intrinsic bioactivity.

Negative-Control Compound for BRD4 Bromodomain or Related Epigenetic Target Screening

While BindingDB entries for the exact structure require confirmation, thiazole-acetamide fragments have been profiled against bromodomain-containing proteins including BRD4 BD1 [4]. The absence of two hydrogen-bond donors relative to the NH parent, combined with its modest predicted pKa (7.29 ± 0.50) , positions 2-bromo-4-(N-methylacetamido)thiazole as a useful negative-control or reference compound in fragment screens targeting acetyl-lysine binding pockets, where the N-methyl group cannot engage the conserved asparagine residue that typically hydrogen-bonds to the amide NH. Procurement of the N-methyl analog alongside the NH parent enables paired screening to validate binding-mode hypotheses.

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